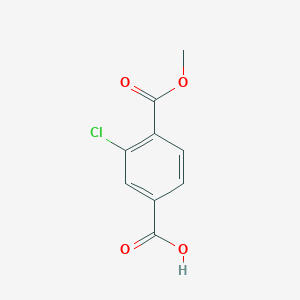

3-Chloro-4-(methoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWMWEIAAARWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559534 | |

| Record name | 3-Chloro-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55737-77-4 | |

| Record name | 3-Chloro-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(methoxycarbonyl)benzoic acid (CAS: 55737-77-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methoxycarbonyl)benzoic acid, with a CAS number of 55737-77-4, is a substituted aromatic carboxylic acid of significant interest in the field of medicinal chemistry and organic synthesis. Its structural arrangement, featuring a benzoic acid core with both a chloro and a methoxycarbonyl substituent, makes it a versatile building block for the synthesis of more complex molecules. Notably, this compound serves as a key intermediate in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, and reactivity, offering valuable insights for professionals in drug discovery and development.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 55737-77-4 | [3] |

| Molecular Formula | C₉H₇ClO₄ | [1][4] |

| Molecular Weight | 214.60 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid | |

| Boiling Point (Predicted) | 358.5 ± 27.0 °C | |

| Density (Predicted) | 1.413 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.40 ± 0.10 | |

| Solubility | Limited solubility in water (<0.1 g/L at 25°C); Soluble in polar aprotic solvents like DMSO and DMF. | [4] |

Safety and Handling: As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Accessible safety shower and eye wash stations are recommended.

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, with a common strategy being the selective esterification of a suitable precursor. A logical and widely applicable method is the Fischer-Speier esterification of 2-chloroterephthalic acid.

Synthetic Pathway: Fischer-Speier Esterification

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6][7] To favor the formation of the mono-ester, reaction conditions such as the stoichiometry of the reactants can be carefully controlled.

References

- 1. chemscene.com [chemscene.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. tygersci.com [tygersci.com]

- 4. 4-chloro-3-(methoxycarbonyl)benzoic acid (41684-06-4) for sale [vulcanchem.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

3-Chloro-4-(methoxycarbonyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-4-(methoxycarbonyl)benzoic acid for Researchers and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring a chlorine atom and a methoxycarbonyl group on the benzoic acid core, makes it a versatile intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Benzoic acid derivatives are of significant interest in medicinal chemistry due to their established bioavailability and the relative ease with which they can be functionalized[1]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a methoxycarbonyl group. The electron-withdrawing nature of the chlorine and methoxycarbonyl groups influences the electronic environment of the aromatic ring[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₄ | [1][2] |

| Molecular Weight | 214.60 g/mol | [1][3] |

| CAS Number | 55737-77-4 | [4] |

| IUPAC Name | This compound | |

| Synonyms | 3-chloro-4-methoxycarbonylbenzoic acid | [2] |

| Appearance | Colorless needle-like crystals | [4] |

| Solubility | Limited solubility in water; soluble in polar aprotic solvents like DMSO and DMF. | [1] |

Below is the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the selective hydrolysis of dimethyl 2-chloro-1,4-benzenedicarboxylate. This method provides a direct route to the target compound.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-chloro-1,4-benzenedicarboxylic acid dimethyl ester

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, add 2-chloro-1,4-benzenedicarboxylic acid dimethyl ester (0.11 mol), methanol (300 mL), and tetrahydrofuran (300 mL).

-

Prepare a solution of lithium hydroxide monohydrate (0.11 mol) in water (200 mL).

-

Slowly add the lithium hydroxide solution to the reaction mixture over 10 minutes.

-

Stir the reaction mixture overnight at room temperature.

-

Concentrate the solution to approximately 150 mL using a rotary evaporator.

-

Dilute the concentrated solution with water (200 mL).

-

Collect any precipitated solid (unreacted starting material) by filtration and wash with cold water.

-

Acidify the combined filtrates by slowly adding 1N hydrochloric acid (112 mL) with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and air dry.

-

For further purification, dissolve the dried solid in methanol and heat to approximately 45 °C.

-

Slowly add water under stirring until the solution approaches the cloud point.

-

Allow the solution to stand at room temperature overnight to allow for crystallization.

-

Filter the precipitated colorless solid, wash sequentially with a cold methanol-water (1:2) mixture and cold water.

-

Dry the solid to obtain this compound as colorless needle-like crystals.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

Substituted benzoic acids are pivotal scaffolds in medicinal chemistry. The presence of both a halogen and an ester group on this compound provides two distinct points for chemical modification, allowing for the generation of diverse molecular libraries for drug screening.

A closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of a class of promising SGLT2 inhibitors.[5][6][7] SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. This highlights the potential of this compound and its derivatives as important precursors in the development of novel therapeutics. The chloro and methoxycarbonyl groups can enhance the binding affinity of a molecule to hydrophobic pockets within proteins and improve metabolic stability.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4-chloro-3-(methoxycarbonyl)benzoic acid (41684-06-4) for sale [vulcanchem.com]

- 2. PubChemLite - this compound (C9H7ClO4) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 55737-77-4 [chemicalbook.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

Physical properties of 3-Chloro-4-(methoxycarbonyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(methoxycarbonyl)benzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a methyl ester, and a chloro-substituent on a benzene ring, offers multiple reaction sites for chemical modification. Understanding the fundamental physical properties of this compound is paramount for researchers and drug development professionals. These properties govern its behavior in chemical reactions, dictate its formulation characteristics, and influence its pharmacokinetic profile in potential therapeutic applications.

This guide provides a comprehensive overview of the key physical and chemical properties of this compound. It is designed to be a practical resource, combining established data with theoretical principles and detailed experimental protocols for property determination. As a self-validating document, it emphasizes the causality behind experimental choices, empowering scientists to not only utilize the data but also to replicate and verify these critical parameters in their own laboratories.

Molecular Structure and Identifiers

The structural arrangement of functional groups in this compound dictates its chemical reactivity and physical behavior. The carboxylic acid group at position 1 and the methoxycarbonyl group at position 4 are para to each other, while the chlorine atom at position 3 introduces electronic and steric effects. The electron-withdrawing nature of both the chlorine atom and the methoxycarbonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 55737-77-4[1] |

| Molecular Formula | C₉H₇ClO₄[2][3][4] |

| Molecular Weight | 214.60 g/mol [2][3][4] |

| InChI | InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)[5] |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl[5] |

Solubility Profile

Solubility is a critical parameter influencing reaction conditions, purification methods, and bioavailability. The presence of a polar carboxylic acid group suggests potential solubility in polar solvents, while the chlorinated benzene ring provides lipophilic character.

A related isomer, 4-chloro-3-(methoxycarbonyl)benzoic acid, exhibits limited solubility in water (<0.1 g/L at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF[2]. It is expected that this compound follows a similar trend due to its structural similarity.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the standard OECD 105 guideline for determining water solubility. The principle involves saturating water with the compound and measuring the concentration of the dissolved substance.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet any undissolved solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in g/L based on the measured concentration and the volume of the aliquot.

Causality Note: The centrifugation step is critical to ensure that no solid microparticles are carried over into the aliquot, which would lead to an overestimation of solubility. Using a validated HPLC method provides the necessary sensitivity and specificity for accurate quantification.

Caption: Workflow for solubility determination via the shake-flask method.

Thermal Properties: Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

This method relies on visually observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital instrument).

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.

Trustworthiness Note: A slow heating rate near the melting point is essential for accurate determination. A broad melting range (>2°C) often indicates the presence of impurities, which depress and broaden the melting point.

Caption: Standard workflow for capillary melting point determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The predicted spectra are based on the known effects of the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

-

Aromatic Region: The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting pattern. Three signals are expected: one proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet, likely in the range of 7.5-8.5 ppm.

-

Methyl Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically around 3.9 ppm.

-

Carboxylic Proton: The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift, often >10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine unique carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals are expected in the downfield region (165-175 ppm), corresponding to the carboxylic acid and ester carbonyl carbons.

-

Aromatic Carbons: Six distinct signals are expected in the 120-140 ppm range. The carbons directly attached to the electron-withdrawing chloro, carboxyl, and ester groups will be shifted further downfield.

-

Methoxy Carbon: A single signal for the -OCH₃ carbon is expected around 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups.

-

O-H Stretch: A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer[6].

-

C=O Stretch: Two strong, sharp absorption bands are anticipated for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually slightly higher, around 1720-1740 cm⁻¹[6]. These may overlap to form a single broad, intense peak.

-

C-O Stretch: Absorptions corresponding to the C-O stretches of the acid and ester groups are expected in the 1200-1320 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring[6].

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak: The key diagnostic feature will be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks: one for the molecular ion containing ³⁵Cl (M⁺) and another two mass units higher for the ion containing ³⁷Cl (M+2)⁺, with a relative intensity ratio of approximately 3:1. For C₉H₇³⁵ClO₄, the expected m/z is ~214, and for C₉H₇³⁷ClO₄, it is ~216.

-

Fragmentation: Common fragmentation pathways include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the carboxyl group (-COOH, 45 Da).

References

- 1. This compound | 55737-77-4 [chemicalbook.com]

- 2. 4-chloro-3-(methoxycarbonyl)benzoic acid (41684-06-4) for sale [vulcanchem.com]

- 3. This compound CAS#: [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C9H7ClO4) [pubchemlite.lcsb.uni.lu]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-(methoxycarbonyl)benzoic Acid in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, the physicochemical properties of intermediate compounds are of paramount importance. Among these, solubility stands out as a critical parameter that dictates reaction kinetics, purification strategies, and the ultimate bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive examination of the solubility characteristics of 3-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in the synthesis of a variety of pharmaceutical agents. Understanding the solubility of this compound in different organic solvents is crucial for optimizing synthetic routes, developing robust crystallization processes, and ensuring the overall efficiency of drug manufacturing. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for handling this important chemical intermediate.

Physicochemical Properties of this compound

To understand the solubility behavior of this compound, it is essential to first consider its molecular structure and key physicochemical properties.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 53632-66-9

-

Molecular Formula: C₉H₇ClO₄[1]

-

Molecular Weight: 214.60 g/mol [1]

-

Predicted pKa: Approximately 3.40±0.10[2]

The molecule possesses a rigid benzene ring substituted with three functional groups: a carboxylic acid group, a chloro group, and a methoxycarbonyl (ester) group. The carboxylic acid group can act as a hydrogen bond donor and acceptor, significantly influencing its interaction with protic solvents. The chloro and methoxycarbonyl groups are electron-withdrawing, which impacts the overall polarity and electronic distribution of the molecule.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is complex, arising from the interplay of its functional groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid moiety of the target compound. The hydroxyl group of the alcohols can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid and the ester, and as a hydrogen bond acceptor for the acidic proton of the carboxylic acid. This strong intermolecular interaction is expected to lead to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents possess dipoles that can interact with the polar functional groups of the solute. Solvents like DMSO and DMF are particularly effective due to their high polarity and ability to accept hydrogen bonds. Acetone and ethyl acetate, being moderately polar, are also expected to be effective solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The significant polarity of this compound suggests that it will have limited solubility in such nonpolar environments.

Solubility Profile of this compound

The following table summarizes the known and predicted solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). It is important to note that where precise experimental data is unavailable, the qualitative and quantitative estimations are based on chemical principles.

| Solvent | Solvent Type | Predicted/Known Solubility (Qualitative) | Predicted/Known Solubility (Quantitative) |

| Water | Polar Protic | Very Low | < 0.1 g/L |

| Methanol | Polar Protic | High | > 100 g/L |

| Ethanol | Polar Protic | High | > 100 g/L |

| Acetone | Polar Aprotic | High | > 100 g/L |

| Ethyl Acetate | Polar Aprotic | Moderate | 10-50 g/L |

| Dichloromethane | Halogenated | Moderate | 10-50 g/L |

| Chloroform | Halogenated | Moderate | 10-50 g/L |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | > 100 g/L |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 200 g/L |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | > 200 g/L |

| Toluene | Nonpolar Aromatic | Low | < 1 g/L |

| Hexane | Nonpolar Aliphatic | Very Low | < 0.1 g/L |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective:

To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/L or mg/mL) from the determined concentration and the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Implications for Researchers and Drug Development Professionals

The solubility profile of this compound has several practical implications:

-

Reaction Solvent Selection: The high solubility in polar aprotic solvents like DMSO, DMF, and THF makes them excellent choices for reaction media, ensuring a homogeneous reaction mixture and potentially faster reaction rates. For reactions where a protic solvent is preferred, methanol and ethanol are suitable alternatives.

-

Purification and Crystallization: The differential solubility of this compound can be exploited for purification. For instance, it could be dissolved in a solvent in which it is highly soluble (e.g., hot methanol) and then precipitated by the addition of an anti-solvent in which it is poorly soluble (e.g., water or hexane). This technique is commonly used to obtain highly pure crystalline material.

-

Formulation Development: While this compound is an intermediate, understanding its solubility provides insights into the properties of the final API. Poor aqueous solubility is a common challenge in drug development, and knowledge of the solubility of key intermediates can aid in the design of more soluble drug candidates.

Conclusion

This compound is a valuable chemical intermediate whose solubility is a critical factor in its effective utilization. This guide has provided a detailed overview of its physicochemical properties, a theoretical framework for its solubility, a comprehensive solubility profile in common organic solvents, and a robust experimental protocol for its determination. By leveraging this information, researchers and scientists in the pharmaceutical industry can make more informed decisions regarding process development, optimization, and scale-up, ultimately contributing to the more efficient and cost-effective production of essential medicines.

References

A Technical Guide to the Mass Spectrometry of 3-Chloro-4-(methoxycarbonyl)benzoic Acid

Introduction: The Analytical Imperative for Substituted Benzoic Acids

In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of intermediates and active pharmaceutical ingredients (APIs) is paramount. Substituted benzoic acids and their esters are foundational scaffolds in a vast array of commercially significant molecules. 3-Chloro-4-(methoxycarbonyl)benzoic acid, a molecule featuring a carboxylic acid, a methyl ester, and a halogenated aromatic ring, presents a unique analytical challenge that necessitates a robust and well-reasoned approach for its identification and quantification.

This guide provides an in-depth technical framework for the analysis of this compound using mass spectrometry. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, predict fragmentation behavior based on first principles, and outline a self-validating experimental protocol. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of how to approach the mass spectrometric analysis of complex small molecules.

Physicochemical Properties and Analytical Strategy

A successful analytical method is built upon a foundational understanding of the analyte's chemical properties. Key characteristics of this compound inform our strategic decisions.

| Property | Value/Characteristic | Implication for MS Analysis |

| Molecular Formula | C₉H₇ClO₄ | --- |

| Monoisotopic Mass | 214.0033 Da | The target mass for high-resolution mass spectrometry.[1] |

| Key Functional Groups | Carboxylic Acid (-COOH), Methyl Ester (-COOCH₃), Chlorinated Benzene Ring | The polar carboxylic acid makes the molecule suitable for Electrospray Ionization (ESI). The ester and chloro-substituents will direct fragmentation patterns. |

| Predicted pKa | ~3.40 ± 0.10 | The acidic nature of the carboxylic proton makes the molecule highly amenable to deprotonation for analysis in negative ion mode ESI. |

| Predicted XlogP | ~3.0 | Indicates moderate lipophilicity, suggesting good solubility in common reversed-phase liquid chromatography solvents.[1] |

Given these properties, a Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing Electrospray Ionization (ESI) is the most logical and powerful analytical choice. ESI is a soft ionization technique ideal for polar, thermally labile molecules, as it can generate intact molecular ions with minimal in-source fragmentation, preserving the crucial molecular weight information.[2] The presence of the acidic proton strongly suggests that negative ion mode ESI ([M-H]⁻) will be highly sensitive and produce a robust signal.

Experimental Workflow: A Validated Approach

The following workflow is designed as a self-validating system, ensuring robustness and reproducibility, which are critical in research and regulated environments.

Caption: A comprehensive workflow for the analysis of this compound.

Part 1: Detailed Experimental Protocols

A. Sample & Standard Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free of interferences that could cause ion suppression or clog the system.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution into a typical mobile phase, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid, to a final concentration of 1 µg/mL. The formic acid helps to ensure consistent protonation state, although for negative ion mode, a basic modifier like ammonium hydroxide could be used if needed.

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The liquid chromatography step separates the analyte from any impurities and delivers it to the mass spectrometer at a controlled flow rate.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The moderate lipophilicity of the analyte makes it well-suited for retention and separation on a C18 stationary phase. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase. Formic acid aids in protonation for positive mode and can improve peak shape in negative mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds of moderate polarity and clean the column. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |

| Injection Vol. | 2 µL | A small injection volume minimizes peak distortion and avoids overloading the column. |

C. Mass Spectrometer Parameters

These parameters are starting points and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Negative | The carboxylic acid group is easily deprotonated, leading to a highly stable and abundant [M-H]⁻ ion. |

| Capillary Voltage | -3.0 kV | A typical voltage for generating a stable electrospray in negative ion mode. |

| Sheath Gas Flow | 35 (arbitrary units) | Assists in nebulization and droplet formation. |

| Auxiliary Gas Flow | 10 (arbitrary units) | Aids in solvent evaporation. |

| Capillary Temp. | 320 °C | Optimizes desolvation of the ESI droplets to release gas-phase ions. |

| MS Scan Range | m/z 50 - 500 | A range sufficient to encompass the precursor ion and its expected fragments. |

| MS¹ Resolution | > 60,000 | High resolution is critical for accurate mass measurement to confirm the elemental composition. |

| MS² (Tandem MS) | Collision-Induced Dissociation (CID) on m/z 212.9960 | Isolation and fragmentation of the precursor ion to generate structural information. |

| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Using multiple collision energies ensures the observation of both low-energy and high-energy fragments. |

Predicted Mass Spectrum and Fragmentation Analysis

While no experimental spectrum is publicly available in major databases, we can confidently predict the key features of the mass spectrum based on the molecule's structure and established fragmentation chemistry of benzoic acids and esters.

Expected Molecular Ion

In negative ion mode ESI, the molecule will readily lose the acidic proton from the carboxylic acid group.

-

Reaction: C₉H₇ClO₄ → [C₉H₆ClO₄]⁻ + H⁺

-

Predicted Ion: [M-H]⁻

-

Expected m/z: 212.9960

This deprotonated molecule will be the precursor ion for tandem mass spectrometry (MS/MS) experiments.

Predicted Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion will be driven by the molecule's functional groups. Collision-Induced Dissociation (CID) will impart energy, leading to the cleavage of the weakest bonds and the loss of stable neutral molecules.

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.

Detailed Fragmentation Analysis:

-

Primary Fragmentation: Loss of Carbon Dioxide (CO₂)

-

Pathway: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (43.9898 Da). This is a highly favorable process that results in a stable carbanion.

-

Fragment A: [M-H-CO₂]⁻

-

Expected m/z: 169.0060

-

Significance: This is predicted to be the base peak (most intense fragment ion) in the MS/MS spectrum due to the high stability of the resulting ion.

-

-

Radical Losses from the Ester

-

Pathway: Cleavage can also occur at the methyl ester. The loss of a methyl radical (•CH₃, 15.0236 Da) or a methoxy radical (•OCH₃, 31.0184 Da) are possible, though typically less favored in negative ion mode than neutral losses.

-

Fragment B: [M-H-CH₃]⁻ (m/z 197.9724)

-

Fragment C: [M-H-OCH₃]⁻ (m/z 181.9799)

-

Significance: The presence of these ions would confirm the presence of the methyl ester group.

-

-

Secondary Fragmentation: Loss of Chlorine

-

Pathway: The fragment resulting from the loss of CO₂ (m/z 169.0060) can undergo further fragmentation, most likely through the loss of a chlorine radical (Cl•, 34.9688 Da for ³⁵Cl).

-

Fragment D: [M-H-CO₂-Cl]⁻

-

Expected m/z: 134.0346

-

Significance: This secondary fragment helps to confirm the presence and location of the chlorine atom on the aromatic ring.

-

Summary of Predicted Quantitative Data

| Ion Identity | Predicted m/z | Proposed Neutral Loss / Fragment | Notes |

| [M-H]⁻ | 212.9960 | Precursor Ion | Isotopic peak for ³⁷Cl expected at m/z 214.9931 (~32% intensity). |

| Fragment A | 169.0060 | [M-H-CO₂]⁻ | Expected base peak. Isotopic peak for ³⁷Cl at m/z 171.0031. |

| Fragment B | 197.9724 | [M-H-CH₃]⁻ | Confirms methyl ester. |

| Fragment C | 181.9799 | [M-H-OCH₃]⁻ | Confirms methyl ester. |

| Fragment D | 134.0346 | [M-H-CO₂-Cl]⁻ | Secondary fragment confirming chlorine. |

Conclusion: A Framework for Confident Characterization

While direct experimental mass spectra for this compound are not readily found in public databases, a robust analytical strategy can be formulated based on established chemical principles and data from analogous structures. The proposed LC-MS method, utilizing electrospray ionization in negative ion mode, provides a clear and scientifically sound path for the unambiguous identification and structural elucidation of this molecule.

By coupling high-resolution mass analysis of the molecular ion with a systematic examination of its collision-induced dissociation products, researchers can confirm the elemental composition, identify key functional groups, and build a confident picture of the molecular structure. The causality-driven approach outlined in this guide—from sample preparation to data interpretation—serves as a reliable template for the analysis of not only this specific compound but also a wide range of other substituted aromatic small molecules critical to the fields of chemistry and drug development.

References

A Comprehensive Safety & Handling Guide for 3-Chloro-4-(methoxycarbonyl)benzoic Acid

This document provides an in-depth technical guide to the safety, handling, and emergency protocols for 3-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No: 55737-77-4), a key building block in synthetic chemistry. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets to ensure technical accuracy and promote a culture of safety and proactive risk mitigation.

The molecular structure of this compound, featuring a chlorinated aromatic ring with both carboxylic acid and methyl ester functionalities, dictates its reactivity and toxicological profile. Understanding these characteristics is paramount to its safe application in research and development.

Core Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks associated with this solid compound are irritation to the skin, eyes, and respiratory system.[1][2] Some suppliers also indicate more severe hazards, including acute oral toxicity and high toxicity to aquatic life.[3] It is crucial to consult the specific Safety Data Sheet (SDS) from your supplier for the most accurate classification.

The causality behind these classifications stems from the compound's chemical nature. As a benzoic acid derivative, it possesses acidic properties that can irritate biological tissues upon contact. The presence of a chlorine atom and a methoxycarbonyl group modifies its reactivity and potential for biological interaction.

Table 1: GHS Hazard Summary

| Hazard Classification | GHS Code | Signal Word | Pictogram |

| Skin Irritation, Category 2 | H315 | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Irritation, Category 2A | H319 | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation), Category 3 | H335 | Warning | GHS07 (Exclamation Mark) |

| Acute Toxicity, Oral, Category 3 | H301 | Danger | GHS06 (Skull and Crossbones) |

| Hazardous to the Aquatic Life, Acute, Category 1 | H400 | Warning | GHS09 (Environment) |

Note: H301 and H400 are listed by some but not all suppliers. Always handle the compound with precautions appropriate for the highest potential hazard.

Precautionary Statements (P-Statements): Key precautionary statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[1]

Emergency Response & First-Aid Protocols

Immediate and appropriate action following accidental exposure is critical to minimizing harm. The following protocols are based on established first-aid standards for this class of chemical.

Exposure Response Workflow

Caption: Emergency first-aid workflow for accidental exposure.

Step-by-Step First-Aid Measures

-

Inhalation: Remove the individual from the contaminated area to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected skin with large amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[1] If skin irritation occurs or persists, get medical advice.[5]

-

Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, ensuring to hold the eyelids apart to irrigate the entire eye surface.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Proactive Risk Mitigation: Safe Handling & Exposure Control

The most effective safety strategy is to prevent exposure. This is achieved by implementing the hierarchy of controls, a systematic approach to risk mitigation that prioritizes engineered solutions over personal protective equipment (PPE).

The Hierarchy of Controls

Caption: The hierarchy of controls prioritizes systematic risk reduction.

Detailed Exposure Control Protocols

-

Engineering Controls (Primary Defense):

-

Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[1] A certified chemical fume hood or a local exhaust ventilation system is mandatory to keep airborne concentrations below exposure limits and prevent respiratory irritation.[5]

-

Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

-

-

Administrative Controls (Safe Work Practices):

-

Hygiene: Do not eat, drink, or smoke in laboratory areas.[6][8] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

-

Clothing: Contaminated work clothes should be laundered separately from other clothing before reuse.[6][8]

-

-

Personal Protective Equipment (PPE) (Final Barrier):

-

Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[3] A face shield may be required for operations with a higher risk of splashing or dust generation.

-

Skin Protection: Wear impervious protective clothing, such as a lab coat, to prevent skin contact.[3] Select chemically resistant gloves (e.g., nitrile rubber) and inspect them for tears or holes before each use.[1]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved N95 dust mask or a full-face respirator to prevent inhalation of the powder.

-

Storage, Spill Management, and Disposal

Proper storage and waste disposal are essential components of the chemical's lifecycle management.

Storage Protocol

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][6]

-

Protect containers from physical damage.[6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[2][9]

-

The recommended storage condition is sealed in a dry environment at room temperature.[10]

Accidental Spill Cleanup Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Contain: Prevent the powder from spreading or becoming airborne. Avoid dry sweeping, which can generate dust.[8]

-

Clean-Up: Gently sweep or vacuum the spilled material using a vacuum equipped with a HEPA filter.[8] Place the collected material into a suitable, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area with soap and water, and collect the decontamination materials for disposal.

-

Waste Disposal: Dispose of the waste container according to local, state, and federal regulations.[1][5] Do not allow the product to enter drains or waterways.[1]

Physical and Chemical Properties

Understanding the physical properties of a compound is crucial for designing experiments and for predicting its behavior under various conditions.

Table 2: Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 55737-77-4 | [11] |

| Molecular Formula | C₉H₇ClO₄ | [12] |

| Molecular Weight | 214.60 g/mol | [12] |

| Appearance | Off-white to light yellow solid | [10] |

| Boiling Point | 358.5 ± 27.0 °C (Predicted) | [10] |

| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [10] |

| pKa | 3.40 ± 0.10 (Predicted) | [10] |

| Solubility | Limited solubility in water; soluble in DMSO and DMF. | [12] |

Fire and Explosion Data

While not classified as flammable, this compound can burn and presents specific hazards in a fire.

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire. Recommended agents include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

-

Specific Hazards from Combustion: Thermal decomposition can produce highly toxic and irritating fumes, including carbon oxides (CO, CO₂) and hydrogen chloride (HCl) gas.[1]

-

Explosion Hazard: As with many fine organic powders, dust/air mixtures may ignite or explode under certain conditions.[9]

-

Advice for Firefighters: Firefighters must wear full protective gear and a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[1][9]

References

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. biosynth.com [biosynth.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. This compound CAS#: 55737-77-4 [amp.chemicalbook.com]

- 11. This compound | 55737-77-4 [chemicalbook.com]

- 12. 4-chloro-3-(methoxycarbonyl)benzoic acid (41684-06-4) for sale [vulcanchem.com]

Biological activity of 3-Chloro-4-(methoxycarbonyl)benzoic acid derivatives

An In-depth Technical Guide to the Biological Activity of 3-Chloro-4-(methoxycarbonyl)benzoic Acid Derivatives

Abstract

The this compound scaffold represents a privileged core structure in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and methoxycarbonyl substituents, provide a versatile platform for the development of a diverse range of biologically active compounds. This technical guide synthesizes the current understanding of these derivatives, exploring their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We delve into their applications as anticancer agents, sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes, and antimicrobial compounds. This guide is intended for researchers, scientists, and drug development professionals, providing both high-level insights and detailed experimental protocols to facilitate further innovation in this promising area of pharmaceutical science.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are a cornerstone of drug discovery, found in the structure of numerous approved therapeutic agents.[1] The amenability of the phenyl ring to substitution allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[2] The this compound core is of particular interest due to the presence of an electron-withdrawing chlorine atom and a methoxycarbonyl group, which can significantly influence binding interactions with biological targets. This guide provides a comprehensive exploration of the biological landscape of derivatives built upon this promising scaffold.

Synthetic Strategies for Derivatization

The synthesis of biologically active derivatives typically begins with the modification of the carboxylic acid or the ester group of the this compound core. The most common derivatization strategy involves the formation of amides, which are known for their metabolic stability and ability to participate in hydrogen bonding with protein targets.

A general synthetic route to obtain amide derivatives involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.[3] Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.

Caption: General workflow for the synthesis of amide derivatives.

The Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

The benzoic acid scaffold is a well-established pharmacophore in oncology.[2] Derivatives of this compound have been investigated for their potential to inhibit key signaling pathways implicated in cancer progression.

Mechanism of Action: EGFR Inhibition

One prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Overexpression or mutation of EGFR is a hallmark of many cancers. Certain 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as EGFR inhibitors.[4] These compounds are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. The hydrazine-1-carbothioamide derivatives, in particular, have shown promise in this regard, inducing apoptosis in cancer cell lines by targeting EGFR and activating caspases 3 and 8.[4]

Caption: Inhibition of the EGFR signaling pathway by benzoic acid derivatives.

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are another important class of anticancer targets. These enzymes play a critical role in regulating gene expression, and their aberrant activity is often associated with tumorigenesis.[5] Hydroxylated benzoic acid derivatives have been identified as HDAC inhibitors.[5] It is plausible that derivatives of this compound could be designed to interact with the active site of HDACs, leading to cell cycle arrest and apoptosis in cancer cells.

SGLT2 Inhibition and Antidiabetic Potential

A significant and well-documented application of chloro-substituted methoxycarbonyl benzoic acid derivatives is in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[6] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[7]

Mechanism of Action

By inhibiting SGLT2, these compounds prevent glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[8] This mechanism of action is independent of insulin, making SGLT2 inhibitors an effective treatment for type 2 diabetes at all stages of the disease.[9] The 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid derivative is a key intermediate in the synthesis of several promising SGLT2 inhibitors currently under investigation.[6]

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Antimicrobial Properties

Halogenated benzoic acid derivatives have long been recognized for their antimicrobial properties.[10] The presence of the chlorine atom in the this compound scaffold is expected to contribute to its potential as an antibacterial and antifungal agent. Studies on related 2-chlorobenzoic acid derivatives have shown that they exhibit significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli.[10] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid and ester moieties.

-

Amide vs. Carboxylic Acid: Conversion of the carboxylic acid to an amide can significantly impact activity. Amides can form additional hydrogen bonds with target proteins and often exhibit improved pharmacokinetic properties.

-

Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is crucial. Aromatic or heteroaromatic rings can engage in pi-stacking or other non-covalent interactions within the binding pocket of a target enzyme.

-

Position of the Chloro Group: The chlorine atom at the 3-position influences the electronic properties of the ring and can participate in halogen bonding with the target protein. Its position is critical for orienting the molecule within the active site.

-

The Methoxycarbonyl Group: The ester at the 4-position can act as a hydrogen bond acceptor and its size and orientation can influence binding affinity. Hydrolysis of the ester to the corresponding carboxylic acid could also modulate activity.

Caption: Key structural features influencing the biological activity.

Data Summary

The following tables provide a representative summary of the biological activities observed for various benzoic acid derivatives, illustrating the potential of the this compound scaffold.

Table 1: Anticancer Activity of Representative Benzoic Acid Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 3-amino-5-(...)-benzoic acid derivatives | HeLa | IC50 | 22.9 | [11] |

| 4-amino-3-chloro benzoate ester derivatives | A549, HepG2, HCT-116 | IC50 | Varies | [4] |

| 4-(...)-benzoic acid hybrids | MCF-7 | IC50 | 15.6 - 18.7 | [12] |

| 4-thiazolidinone derivatives | HOP-62 | GI50 | 0.05 | [13] |

Table 2: Antimicrobial Activity of Representative Benzoic Acid Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 2-chlorobenzoic acid derivatives | E. coli | pMIC | 2.27 (µM/ml) | [10] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | S. aureus | MIC | 125 | [14] |

| Hydroxylated benzoic acid derivatives | E. coli O157 | MIC | 1000 | [15] |

| 2-aminobenzoic acid derivatives | C. albicans | MIC | 70 | [16] |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

-

Cell Culture: Culture cancer cells (e.g., A549, HepG2, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[11]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A colorimetric indicator like resazurin can be added to aid in visualization.[15]

In Vitro SGLT2 Inhibition Assay: Fluorescent Glucose Uptake

This cell-based assay measures the inhibition of glucose transport via SGLT2.[9]

-

Cell Culture: Culture human kidney proximal tubule epithelial cells (e.g., HK-2 cells), which endogenously express SGLT2, in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or a known SGLT2 inhibitor (e.g., dapagliflozin) in a sodium-containing buffer for 15-30 minutes.

-

Glucose Uptake: Add a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well and incubate for 30-60 minutes at 37°C.

-

Wash: Wash the cells with ice-cold, sodium-free buffer to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of glucose uptake relative to the vehicle control and determine the IC50 value.[9]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the design and synthesis of novel therapeutic agents. The derivatives have shown significant potential in diverse areas, including oncology, metabolic diseases, and infectious diseases. The structure-activity relationship studies, though often inferred from related analogs, provide a solid foundation for the rational design of more potent and selective compounds.

Future research should focus on synthesizing and systematically evaluating a broader library of this compound derivatives to establish a more definitive SAR for various biological targets. Elucidating the precise molecular mechanisms of action through techniques such as X-ray crystallography of protein-ligand complexes will be crucial for optimizing lead compounds. Furthermore, in vivo studies are warranted to assess the pharmacokinetic profiles and therapeutic efficacy of the most promising derivatives. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Natural products with SGLT2 inhibitory activity: Possibilities of application for the treatment of diabetes [pubmed.ncbi.nlm.nih.gov]

- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. preprints.org [preprints.org]

- 13. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin Molecule: A Technical Guide to 3-Chloro-4-(methoxycarbonyl)benzoic Acid and its Derivatives in the Synthesis of SGLT2 Inhibitors

Foreword: The Architectural Elegance of Gliflozin Synthesis

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, colloquially known as gliflozins, has marked a paradigm shift in the management of type 2 diabetes mellitus.[1] Their unique mechanism, which promotes urinary glucose excretion by targeting SGLT2 in the renal proximal tubules, offers glycemic control independent of insulin pathways.[1] The chemical architecture of these C-aryl glucoside drugs, such as Dapagliflozin and Empagliflozin, is a testament to elegant and complex organic synthesis. At the heart of many of these synthetic routes lies a critical building block: a specifically substituted benzoic acid derivative that serves as the foundational anchor for constructing the characteristic diarylmethane aglycone core.

This technical guide delves into the pivotal role of this molecular scaffold, focusing on the industrial synthesis and application of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a close and commercially significant analogue of the requested 3-chloro-4-(methoxycarbonyl)benzoic acid. We will explore the causality behind its design, the validated protocols for its multi-step synthesis, and its subsequent transformation into the core of leading SGLT2 inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of the practical chemistry underpinning this vital class of therapeutics.

Part 1: Strategic Importance of the Benzoic Acid Core

The selection of a starting material in a multi-step pharmaceutical synthesis is a critical decision dictated by cost, scalability, and the strategic positioning of functional groups. The 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid molecule is an exemplar of synthetic foresight.

-

The Carboxylic Acid: This group is the primary reactive handle. It is readily converted into an acyl chloride, the activated species required for the cornerstone Friedel-Crafts acylation reaction that forms the first carbon-carbon bond of the diarylmethane structure.

-

The Chloro and Bromo Substituents: These halogens serve multiple purposes. The chlorine atom at the 2-position is a key feature in the final drug structure of many gliflozins, contributing to the molecule's potency and selectivity.[2] The bromine atom at the 5-position is a versatile functional group. In the synthesis of Dapagliflozin or Empagliflozin, it acts as a placeholder that is ultimately transformed into a reactive site (via lithium-halogen exchange) for coupling with the protected glucose moiety.

-

The Methoxycarbonyl Group: This ester provides a latent carboxylic acid, which can be important for purification, solubility, or further derivatization, though in many streamlined syntheses, its precursor functionalities are carried through directly.

The strategic arrangement of these groups provides a robust and reliable platform for the sequential construction of the complex aglycone.

Part 2: Industrial Synthesis of the Key Intermediate

The industrial-scale production of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (1) has been efficiently achieved from the inexpensive and readily available starting material, dimethyl terephthalate.[3][4][5] This validated process involves a six-step sequence designed for scalability and cost-effectiveness, achieving an overall yield of approximately 24% on a 70 kg batch scale.[3][4]

Synthetic Workflow Diagram

References

- 1. Sodium–glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. [PDF] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The coumarin scaffold, a ubiquitous privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth exploration of a specific, promising derivative: 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid . While comprehensive data on this exact molecule is emerging, this document synthesizes available information on its synthesis, characterization, and predicted biological activities, drawing insights from closely related analogs to provide a robust framework for researchers. The strategic placement of a chlorine atom at the 6-position and a hydroxyl group at the 4-position of the coumarin core is anticipated to significantly influence its pharmacokinetic and pharmacodynamic profiles, making it a compound of high interest for drug discovery programs.

Introduction: The Therapeutic Promise of the Coumarin Scaffold

Coumarins, belonging to the benzopyrone family, are a diverse class of phenolic compounds found extensively in nature. Their inherent biological activity has spurred the synthesis of a vast library of derivatives, leading to the discovery of potent drug candidates. The 4-hydroxycoumarin moiety, in particular, is renowned for its anticoagulant properties, famously exemplified by the drug warfarin. However, the therapeutic potential of this scaffold extends far beyond anticoagulation, with derivatives demonstrating significant efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

The introduction of a halogen atom, such as chlorine, onto the coumarin ring is a well-established strategy in medicinal chemistry to enhance biological activity.[2] Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 6-position of the chromene ring is a common site for substitution, and chloro-substitution at this position has been shown to enhance the antimicrobial and anticancer properties of coumarin analogs.[3]

This guide focuses on the specific isomer, 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid , a molecule that combines the key pharmacophoric features of a 4-hydroxycoumarin with a 6-chloro substituent. The presence of the 4-hydroxyl group is critical, as it can tautomerize and participate in hydrogen bonding with enzyme active sites, a key interaction for many biological activities. The carboxylic acid at the 3-position further enhances the potential for strong interactions with biological targets and can be a handle for further derivatization.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for preparing similar 4-hydroxycoumarin derivatives.

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible and efficient synthetic strategy involves the condensation of a substituted phenol with a malonic acid derivative. The key starting materials would be 4-chlorophenol and a suitable derivative of malonic acid.

Caption: Proposed retrosynthetic pathway for 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

Step-by-Step Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on the synthesis of analogous 4-hydroxycoumarin derivatives and should be optimized for the specific target molecule.

-

Synthesis of Diethyl (4-chlorophenoxy)malonate:

-

To a solution of 4-chlorophenol in a suitable solvent (e.g., dry acetone), add a base such as anhydrous potassium carbonate.

-

To this mixture, add diethyl bromomalonate dropwise with stirring.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

-

-

Intramolecular Claisen Condensation (Cyclization):

-

The purified diethyl (4-chlorophenoxy)malonate is heated at a high temperature (typically >200 °C) in a high-boiling point solvent like diphenyl ether. This thermal cyclization, known as the Kostanecki-Robinson reaction or a similar cyclization, yields the ethyl ester of the target coumarin.

-

Alternatively, a base-catalyzed cyclization can be employed using a strong base like sodium ethoxide in ethanol.

-

-

Hydrolysis to the Carboxylic Acid:

-

The resulting ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate is then subjected to hydrolysis.

-

This can be achieved by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by acidification.

-

The final product, 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol or acetic acid.

-

Characterization and Spectroscopic Data (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of closely related structures, the following spectral data are anticipated:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic protons on the benzene ring would appear as a set of doublets and a doublet of doublets in the range of δ 7.2-8.0 ppm, consistent with a 1,2,4-trisubstituted pattern.

-

The hydroxyl proton at the 4-position would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

The carboxylic acid proton would also be a broad singlet, typically in the δ 12-14 ppm region.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

The carbonyl carbon of the lactone would resonate around δ 160-165 ppm.

-

The carboxylic acid carbonyl carbon would be further downfield, around δ 165-170 ppm.

-

Aromatic carbons would appear in the δ 110-155 ppm region, with the carbon bearing the chlorine atom showing a characteristic chemical shift.

-

-

FTIR (KBr, cm⁻¹):

-

A broad absorption band in the region of 3400-2500 cm⁻¹ would indicate the O-H stretching of the carboxylic acid and the 4-hydroxyl group.

-

A strong absorption around 1720-1680 cm⁻¹ would correspond to the C=O stretching of the lactone carbonyl.

-

Another strong C=O stretching band for the carboxylic acid would be expected around 1700-1680 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (ESI-MS):

-

The mass spectrum would show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of C₉H₅ClO₄ (240.59 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.

-

Physicochemical Properties and Their Implications for Drug Development